N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide
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Overview
Description
N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro and nitro group on the phenyl ring, and a methoxy group on the benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide typically involves the reaction of 2-chloro-4-nitroaniline with 2-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: 2-chloro-4-aminophenyl-2-methoxybenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-methoxybenzoic acid and 2-chloro-4-nitroaniline.
Scientific Research Applications
N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the chloro and nitro groups can enhance its binding affinity to certain targets, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-nitrophenol: A related compound with similar structural features but lacking the methoxybenzamide moiety.
2-chloro-4-nitroaniline: Another related compound that serves as a precursor in the synthesis of N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide.
2-methoxybenzamide: A simpler benzamide derivative without the chloro and nitro substituents.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both electron-withdrawing (chloro and nitro) and electron-donating (methoxy) groups on the aromatic rings can influence its chemical behavior and interactions with biological targets.
Properties
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4/c1-21-13-5-3-2-4-10(13)14(18)16-12-7-6-9(17(19)20)8-11(12)15/h2-8H,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBQEIRQPJVQJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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